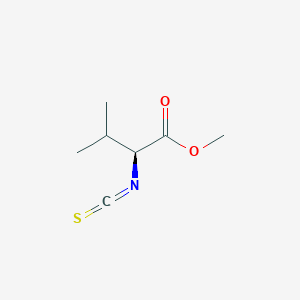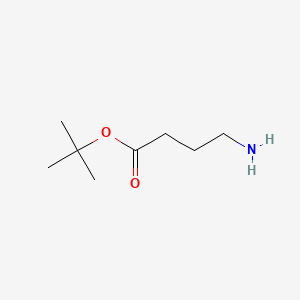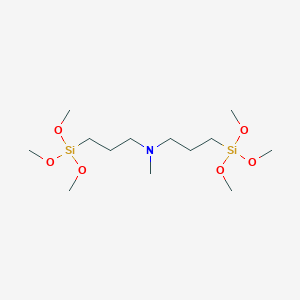
Bis(3-trimethoxysilylpropyl)-N-methylamin
Übersicht
Beschreibung
Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) is a bis-amino silane. It can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
Synthesis Analysis
Bis(3-(methylamino)propyl)trimethoxysilane, also known as N-Methyl-3,3’-bis(trimethoxysilyl)dipropylamine, is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent is characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis
The empirical formula of Bis[3-(trimethoxysilyl)propyl]amine is C12H31NO6Si2 . Its molecular weight is 341.55 .Chemical Reactions Analysis
Bis[3-(trimethoxysilyl)propyl]amine can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .Physical and Chemical Properties Analysis
Bis[3-(trimethoxysilyl)propyl]amine is a liquid substance . Its molecular weight is 341.55 g/mol . The refractive index is 1.432 (lit.) . The boiling point is 152 °C/4 mmHg (lit.) , and the density is 1.04 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Katalyse
Diese Verbindung kann zur Synthese eines aminomodifizierten mesostrukturierten Organosilizium verwendet werden, das potenzielle Anwendungen in der Katalyse hat. Das Vorhandensein von Aminogruppen kann verschiedene katalytische Reaktionen erleichtern, insbesondere solche, die organische Verbindungen beinhalten .
Absorption
Das gleiche oben erwähnte aminomodifizierte mesostrukturierte Organosilizium zeigt auch in Absorptionsanwendungen vielversprechende Ergebnisse. Dies könnte besonders im Bereich der Umweltwissenschaften nützlich sein, wo absorbierende Materialien benötigt werden, um Schadstoffe zu absorbieren, oder in Trenntechnologien .
Oberflächenveredelung von Metallen
In der Oberflächenveredelung von Metallen können Beschichtungen, die aus Bis(3-trimethoxysilylpropyl)-N-methylamin und Vinyltriacetoxysilan hergestellt werden, zum Schutz vor Korrosion entwickelt werden. Diese Anwendung ist in Branchen von entscheidender Bedeutung, in denen die Langlebigkeit und Haltbarkeit von Metallen von größter Bedeutung sind .
Oberflächenchemie von Silica-Aerogelen
Silica-Aerogele mit modifizierten Oberflächen unter Verwendung von Verbindungen wie this compound können zur Entwicklung von organisch modifizierten Silica-Netzwerken führen. Diese Netzwerke können mit anderen Silanen weiter verstärkt werden, wodurch die Eigenschaften des Aerogels für verschiedene Anwendungen verbessert werden .
Oberflächenmodifikation von Nano-Silica
This compound wird in Oberflächenmodifikationsmethoden für Nano-Silica (NS) verwendet, wodurch oberflächenfunktionalisierte NS oder modifizierte Nanosilica (mNS) erzeugt werden. Diese Modifikation kann die Wechselwirkung zwischen NS und Polymeren verbessern, was zu verbesserten Verbundwerkstoffen führt .
Wirkmechanismus
Target of Action
Bis(3-trimethoxysilylpropyl)-N-methylamine primarily targets the surfaces of various materials, including metals . The compound acts as a coupling agent, promoting adhesion between different materials to form a hybrid material .
Mode of Action
The interaction of Bis(3-trimethoxysilylpropyl)-N-methylamine with its targets involves the formation of covalent bonds between the silane’s methoxy groups and the substrate’s surface . This process typically occurs through hydrolysis and condensation reactions, forming a stable Si-O-Surface bond that anchors the silane to the substrate . The amino groups in Bis(3-trimethoxysilylpropyl)-N-methylamine can interact with various substrates or polymers through secondary forces such as hydrogen bonding or ionic interactions .
Biochemical Pathways
The biochemical pathways affected by Bis(3-trimethoxysilylpropyl)-N-methylamine involve the formation of silanol groups, which then condense with hydroxyl groups on the substrate surface, creating a strong chemical bond . This process modifies the interfacial molecular structures, leading to a more ordered structure at the interface, which correlates with improved adhesion properties .
Result of Action
The molecular and cellular effects of Bis(3-trimethoxysilylpropyl)-N-methylamine’s action include the formation of strong chemical bonds with the substrate, enhancement of adhesion, and modification of the interfacial molecular structure . These effects contribute to the compound’s role as a coupling agent, promoting the adhesion between different materials to form a hybrid material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(3-trimethoxysilylpropyl)-N-methylamine. For instance, the presence of moisture can trigger the hydrolysis and condensation reactions that enable the compound to form strong bonds with the substrate . Additionally, the compound’s effectiveness as a coupling agent may be influenced by the properties of the materials it is intended to bind, including their chemical composition and surface characteristics.
Safety and Hazards
Bis[3-(trimethoxysilyl)propyl]amine causes serious eye damage . It is recommended to wear eye protection/face protection . If it comes in contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor .
Biochemische Analyse
Biochemical Properties
Bis(3-trimethoxysilylpropyl)-N-methylamine plays a significant role in biochemical reactions. The silanol groups bond with the hydroxyls present on the surface of metals which are further cured to give metal-siloxane linkages
Molecular Mechanism
The molecular mechanism of Bis(3-trimethoxysilylpropyl)-N-methylamine involves its interaction with the surface of metals. The silanol groups in the compound bond with the hydroxyls present on the metal surface, which are further cured to give metal-siloxane linkages This process is crucial for the formation of hybrid materials
Eigenschaften
IUPAC Name |
N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXITWGJFPAEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407969 | |
| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-70-1 | |
| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


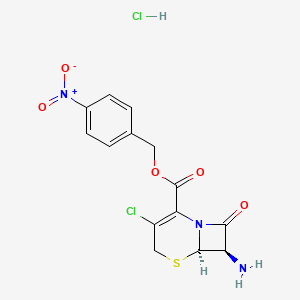
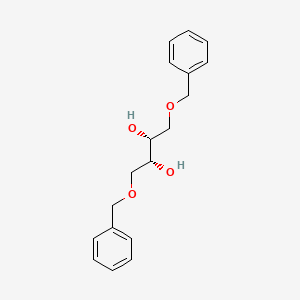
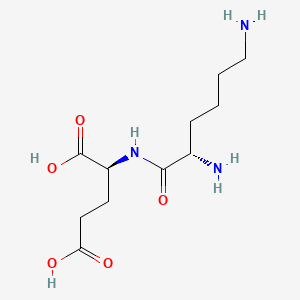
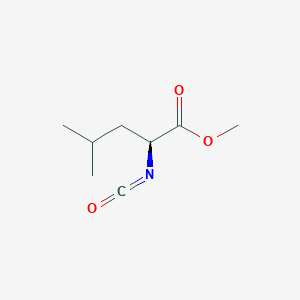


![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
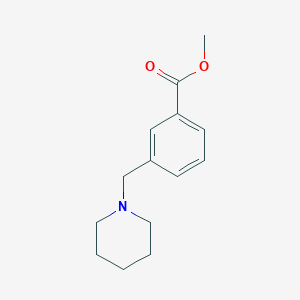

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
